
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with a pyrimidine ring substituted with a dimethylamino group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.
Formylation: The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-pyrimidine-4-carbaldehyde: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde: Lacks the dimethylamino group, which may influence its chemical properties and applications.
属性
分子式 |
C8H8F3N3O |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
2-(dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H8F3N3O/c1-14(2)7-12-5(4-15)3-6(13-7)8(9,10)11/h3-4H,1-2H3 |
InChI 键 |
IHACLAHUDHIVQI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=CC(=N1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


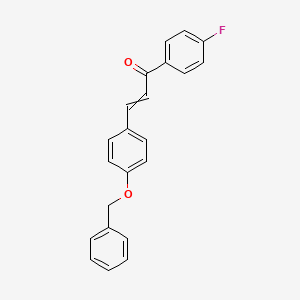
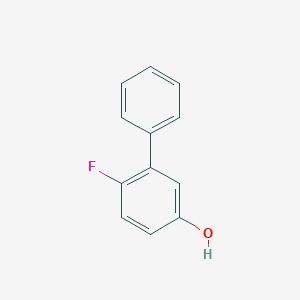
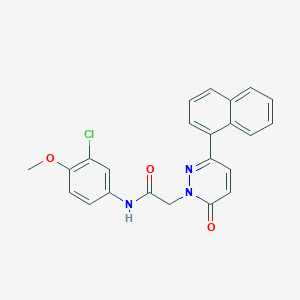
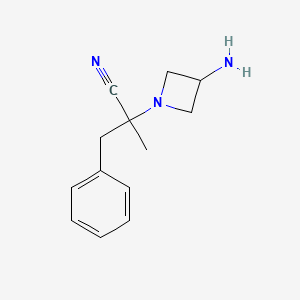
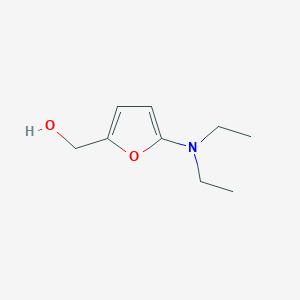
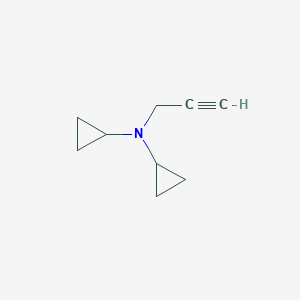
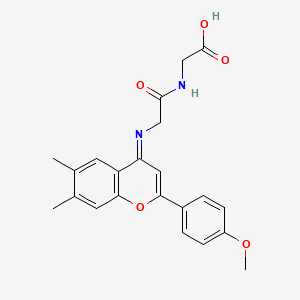

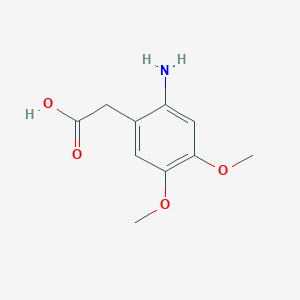
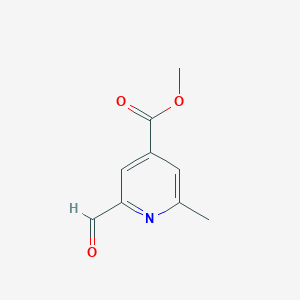
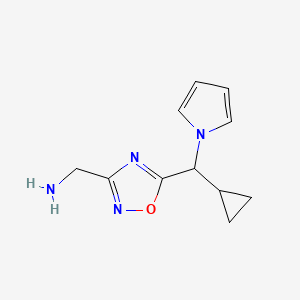
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)


